1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-16(14-7-8-14)11-15(20-21)12-19-17(22)18-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDULZFKDLCZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the 1-methyl-1H-pyrazole ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction.
Attachment of the phenethylurea moiety: This step involves the reaction of the intermediate with phenethyl isocyanate to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethylurea moiety can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anti-Cancer Properties : Preliminary studies suggest that it may inhibit certain protein kinases involved in cancer pathways, similar to other compounds with pyrazole structures. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by targeting specific molecular pathways .
- Anti-inflammatory Effects : The presence of the pyrazole group is associated with anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of compounds related to 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea:
Potential Applications
Given its biological profile, this compound has several potential applications:
- Pharmaceutical Development : As a lead compound for developing new anti-cancer or anti-inflammatory drugs.
- Research Tool : Utilized in biochemical assays to study protein kinase activity and related pathways.
- Therapeutic Agent : Potential use in treating conditions such as cancer and chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds :
1-[(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea () Molecular Formula: C₁₆H₁₇F₃N₄O Substituents: 4-Trifluoromethylphenyl instead of phenethyl. Molecular weight: 338.33 g/mol.
3-Cyclopentyl-3-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea ()
- Molecular Formula : C₂₃H₃₂N₄O₂
- Substituents : Cyclopentyl and 4-methoxyphenethyl groups.
- Key Differences : The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents. The larger cyclopentyl group adds steric bulk, which may reduce binding affinity to compact active sites. Molecular weight: 396.53 g/mol.
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) () Molecular Formula: C₁₄H₁₈N₄O Substituents: Ethyl group and phenyl-pyrazole core. Molecular weight: 274.32 g/mol.
Structural Comparison Table :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Urea’s carbonyl and amine groups participate in hydrogen bonding, influencing crystal packing ().
- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving structures. The cyclopropyl group in the target compound may induce unique torsion angles, affecting crystal lattice stability.
Biological Activity
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H18N4O
- Molecular Weight : 290.33 g/mol
The compound acts primarily as a modulator of various biological pathways, particularly those involving protein kinases. Its structure allows it to interact selectively with specific receptors, which can lead to inhibition or activation of downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines by targeting specific kinases involved in cell proliferation and survival.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, indicating possible therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease models.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A recent study investigated the effects of this compound on a human breast cancer xenograft model. Results showed a significant reduction in tumor size compared to control groups, with a noted mechanism involving the inhibition of the PI3K/Akt signaling pathway.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with LPS. This suggests its potential use in treating conditions characterized by chronic inflammation.
Case Study 3: Neuroprotective Properties
In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in improved cell survival rates and reduced markers of apoptosis. This points towards its potential application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Q & A
Basic: What methodologies are recommended for optimizing the synthesis of 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea to maximize yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Stepwise Functionalization : Begin with pyrazole core formation, followed by cyclopropane ring introduction via [2π+2σ] cycloaddition or alkylation. Subsequent urea linkage is formed using carbodiimide coupling agents (e.g., EDCI) .
- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis. Optimal temperature ranges (60–80°C) and catalytic bases (e.g., K₂CO₃) improve coupling efficiency .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and cyclopropane moieties. Key signals include pyrazole C-H (~δ 7.5 ppm) and cyclopropane protons (δ 1.0–1.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~342.18 Da) and detect impurities .
- X-ray Crystallography : Resolve conformational details (e.g., urea bond geometry) if single crystals are obtainable .
Basic: How should researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against carbonic anhydrase IX (IC₅₀ assays) due to urea derivatives’ known affinity .
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays at 1–100 µM concentrations .
- Solubility Profiling : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity artifacts .
Advanced: What strategies are critical for establishing structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Substituent Variation : Synthesize analogs with modified cyclopropane (e.g., fluoro-substituted) or phenethyl groups to assess steric/electronic effects on target binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
- In Vitro/In Vivo Correlation : Compare IC₅₀ values (enzyme assays) with pharmacokinetic profiles (e.g., plasma half-life in rodent models) .
Advanced: How can researchers identify and validate the primary biological targets of this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with recombinant targets (e.g., carbonic anhydrase) .
- CRISPR-Cas9 Knockout : Validate target relevance by assessing loss of compound efficacy in gene-edited cell lines .
Advanced: How should contradictory data in biological activity across studies be addressed?
Answer:
- Assay Standardization : Confirm consistency in cell culture conditions (e.g., serum concentration, passage number) and compound solubility .
- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with activity .
- Structural Reanalysis : Verify compound identity via 2D NMR (COSY, HSQC) if batch-to-batch variability is suspected .
Advanced: What computational approaches are recommended for predicting off-target interactions?
Answer:
- Pharmacophore Screening : Use Schrödinger’s Phase to identify shared motifs with known off-target binders (e.g., cytochrome P450 enzymes) .
- Machine Learning : Train models on ChEMBL datasets to predict ADMET liabilities .
- Molecular Dynamics Simulations : Assess binding stability (100 ns simulations) to prioritize high-specificity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
